molecular formula C15H15NO2S B6281605 (E)-N-benzyl-2-phenylethene-1-sulfonamide CAS No. 1980869-07-5

(E)-N-benzyl-2-phenylethene-1-sulfonamide

Cat. No. B6281605
CAS RN: 1980869-07-5
M. Wt: 273.4
InChI Key:
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Description

(E)-N-benzyl-2-phenylethene-1-sulfonamide, commonly referred to as (E)-N-BPS, is a widely used organic compound in scientific research. It is a sulfonamide derivative of benzyl-2-phenylethene-1 and has a diverse range of applications in biochemistry and physiology. This article will discuss the synthesis method of (E)-N-BPS, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Green Synthesis of Sulfonamides

  • A study by Shi et al. (2009) describes an environmentally benign method for coupling sulfonamides and alcohols, which includes various heterocycles. This method uses a nanostructured catalyst with magnetic properties for easy product isolation and efficient catalyst recycling. The process involves a domino dehydrogenation-condensation-hydrogenation sequence with high yields. This method is significant for the synthesis of sulfonamide derivatives, including variants like (E)-N-benzyl-2-phenylethene-1-sulfonamide (Shi et al., 2009).

COX-2 Inhibitory Activity

  • Hayun et al. (2012) synthesized novel derivatives of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one with para-sulfonamides groups, demonstrating COX-2 inhibitory activity. This suggests potential therapeutic applications for these compounds (Hayun et al., 2012).

Antibacterial Activity

  • A study by Aziz‐ur‐Rehman et al. (2013) synthesized a series of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their N-benzyl/ethyl substituted derivatives, evaluating their antibacterial activity. The results showed moderate to good activity against various bacterial strains, highlighting the potential for antibacterial applications (Aziz‐ur‐Rehman et al., 2013).

Enzyme Inhibition and Antioxidant Potential

  • Danish et al. (2021) investigated the synthesis of phenylalanine-based sulfonamides, studying their antioxidant and enzyme inhibition activities. The study showed that these compounds had moderate antioxidant activity and significant inhibition against various enzymes, indicating potential therapeutic uses (Danish et al., 2021).

Anticancer Activities and Tumor Suppression

  • Research by Devi and Awasthi (2020) synthesized a series of benzene/p-toluene sulfonamide analogues and evaluated their antibacterial, antifungal, and anticancer activities. They also studied their potential as p53 tumor suppressor-DNA complex inhibitors, demonstrating significant anticancer activity against various cancer cell lines (Devi & Awasthi, 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N-benzyl-2-phenylethene-1-sulfonamide involves the reaction of benzyl chloride with sodium phenylsulfinate to form the sulfonate intermediate, which is then reacted with sodium hydroxide and trans-stilbene to yield the final product.", "Starting Materials": [ "Benzyl chloride", "Sodium phenylsulfinate", "Sodium hydroxide", "Trans-stilbene" ], "Reaction": [ "Step 1: Benzyl chloride is added dropwise to a solution of sodium phenylsulfinate in DMF at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: The resulting sulfonate intermediate is isolated by filtration and washed with water.", "Step 4: The sulfonate intermediate is dissolved in a solution of sodium hydroxide in ethanol.", "Step 5: Trans-stilbene is added to the reaction mixture and the reaction is stirred at room temperature for 24 hours.", "Step 6: The reaction mixture is acidified with hydrochloric acid and the product is extracted with ethyl acetate.", "Step 7: The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure.", "Step 8: The crude product is purified by column chromatography to yield (E)-N-benzyl-2-phenylethene-1-sulfonamide as a white solid." ] }

CAS RN

1980869-07-5

Molecular Formula

C15H15NO2S

Molecular Weight

273.4

Purity

95

Origin of Product

United States

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